molecular formula C7H4BrFO B068483 3-Bromo-5-fluorobenzaldehyde CAS No. 188813-02-7

3-Bromo-5-fluorobenzaldehyde

Cat. No. B068483
M. Wt: 203.01 g/mol
InChI Key: MEFQRXHVMJPOKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes often involves direct halogenation of benzaldehyde derivatives or via palladium-catalyzed C-H activation methods. For compounds similar to 3-Bromo-5-fluorobenzaldehyde, methodologies such as selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation have been applied, indicating the versatility and efficiency of modern synthetic routes in introducing halogen atoms at specific positions on the aromatic ring (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure and properties of related halogenated benzaldehydes have been thoroughly investigated using X-ray diffraction and vibrational spectroscopy, alongside computational studies employing density functional theory (DFT). These studies reveal detailed insights into the geometric configuration, electronic distribution, and the impact of halogen substitution on molecular stability and reactivity (Tursun et al., 2015).

Chemical Reactions and Properties

The reactivity of 3-Bromo-5-fluorobenzaldehyde is significantly influenced by the presence of the bromo and fluoro substituents, which affect its participation in various chemical reactions. For instance, halogen atoms can act as activating or deactivating groups in electrophilic aromatic substitution reactions, influence the compound's behavior in nucleophilic substitution reactions, and impact its role in the formation of coordination complexes with metals (Kumar & Santhi, 2013).

Physical Properties Analysis

The physical properties of 3-Bromo-5-fluorobenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. The presence of halogen atoms affects its polarity, making it more soluble in organic solvents compared to non-halogenated analogs. Spectroscopic methods, including FT-IR and FT-Raman, alongside DFT calculations, provide comprehensive insights into the vibrational modes and structural features (Hiremath & Sundius, 2009).

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-fluorobenzaldehyde, including its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are fundamentally influenced by the electron-withdrawing effects of the bromo and fluoro groups. These groups stabilize the carbonyl group, affecting the compound's reactivity in condensation reactions, its acidity, and its potential as a building block in organic synthesis (Cho et al., 2004).

Scientific Research Applications

  • Synthesis and Characterization of Antimicrobial Compounds: 3-Bromo-5-fluorobenzaldehyde has been used in the synthesis of chalcones and chromones, which exhibit antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014).

  • Development of Fluorinated Benzothiazepines and Pyrazolines: This compound has been instrumental in creating fluorinated 1,5-benzothiazepines and pyrazolines, compounds with potential pharmacological properties (Jagadhani, Kundlikar, & Karale, 2015).

  • Role in Active Drug Substance Production: It serves as a starting material in the production of active drug substances, where controlling impurities is crucial due to potential genotoxicity (Shen, Semin, Fang, & Guo, 2016).

  • Applications in Gas Chromatography: The compound has been analyzed using gas chromatography, highlighting its relevance in analytical chemistry for purity assessment (Shi Jie, 2000).

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate: It is a precursor in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, indicating its significance in organic synthesis (Chen Bing-he, 2008).

  • Experimental and Theoretical Studies: The structure of similar compounds like 4-chloro-3-fluorobenzaldehyde has been characterized using experimental and theoretical methods, showing its potential in understanding molecular structures (Parlak et al., 2014).

  • Synthesis of HIV-1 Integrase Inhibitors: This compound is used in the synthesis of intermediates for HIV-1 integrase inhibitors, demonstrating its application in antiviral drug development (Boros et al., 2007).

Safety And Hazards

3-Bromo-5-fluorobenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFQRXHVMJPOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621206
Record name 3-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzaldehyde

CAS RN

188813-02-7
Record name 3-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromofluorobenzene in diethyl ether (100 cm3) at −78° C. was added n-butyl lithium (2.5 M, 8 cm3, 20 mmol) dropwise. After 30 min. the mixture was treated with DMF (20 cm3) in diethyl ether (10 cm3) and stirring was continued at −78° C. After 30 min. the mixture was quenched with dilute HCl aq., separated and the aqueous layer was extracted with EtOAc. The combined organic layers were combined, washed with water, brine, dried (MgSO4) and evaporated to give 3-fluoro-5-bromobenzaldehyde (4.0 g, 19.7 mmol, 100%) as an oil: 1H NMR (CDCl3) δ inter alia 7.50–7.53 (m, 2H), 7.82 (s, 1H) and 9.93 (m, 1H); MS (EI) m/z 202, 204 [M+].
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Synthesis routes and methods II

Procedure details

step 1—To a solution of iso-propylmagnesium chloride in THF (500 mL of a 2M solution in THF, 1.0 mol) and THF (200 mL) was added a solution of 3,5-dibromofluorobenzene (25; 200 g, 0.79 mol) in THF (100 mL) while maintaining the temperature at ca. 0 C. After rinsing with THF (3×20 mL) the mixture was aged for 2 h at ca. 0° C. and then warmed to ca. 20° C. and aged for 0.5 h. The reaction was sampled by HPLC and then cooled to ca. 0° C. DMF was added over 0.5 h while maintaining the temperature at ca. 0° C. The mixture was aged 1.5 h at ca. 0° C. and then warmed slowly to ca. 20° C. overnight. After sampling by HPLC, the mixture was diluted with heptane (200 mL) and then with a mixture of con HCl (120 mL) diluted to 360 mL with water. Con HCl (50 mL) was added to adjust the pH to <7. The organic phase was separated, washed with water (400 mL) and evaporated to dryness to afford 160.8 g (100.5%) of 28 as a yellow oil which solidified on standing.
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100.5%

Synthesis routes and methods III

Procedure details

Add dropwise a solution of 1,3-dibromo-5-fluorobenzene (12.39 mL, 98.5 mmol) in tetrahydrofuran (20 mL) to a solution of n-butyllithium (64.61 mL, 103.4 mmol, 1.6 M in hexanes) in tetrahydrofuran (55 mL) at −78° C. Stir at −78° C. for 45 minutes, add dimethylformamide (7.62 mL, 98.5 mmol), stir at −78° C. for 1.5 hours, remove cooling bath and stir 10 minutes. Add saturated aqueous ammonium chloride (150 mL) and extract with diethyl ether (2×700 mL). Wash combined organic layers sequentially with water (1×300 mL) and saturated aqueous sodium chloride (1×300 mL). Dry over magnesium sulfate and concentrate under reduced pressure. Subject residue to silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes to provide the desired compound (11.05 g, 55.3%).
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55.3%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluorobenzaldehyde
Reactant of Route 3
3-Bromo-5-fluorobenzaldehyde
Reactant of Route 4
3-Bromo-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-fluorobenzaldehyde

Citations

For This Compound
7
Citations
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… Under these conditions, regioisomers 2-Br-5-F-benzaldehyde and 3-bromo-5-fluorobenzaldehyde coelute at 17.9 min, while regioisomers 2-Br-3-F-benzaldehyde and 3-bromo-2-…
Number of citations: 2 www.sciencedirect.com
G Lai, JR Merritt, Z He, D Feng, J Chao… - Bioorganic & medicinal …, 2008 - Elsevier
… Compound 29 was synthesized in a similar fashion from 3-bromo-5-fluorobenzaldehyde. … 3-Bromo-5-fluorobenzaldehyde was prepared by reduction of 3-bromo-5-fluorobenzoic acid …
Number of citations: 24 www.sciencedirect.com
H McErlain, EB McLean, TEF Morgan… - The Journal of …, 2022 - ACS Publications
… Therefore, the route was repeated using 3-bromo-5-fluorobenzaldehyde (8, Scheme 4). Wittig reaction with (triphenylphosphoranylidene)acetaldehyde gave E-cinnamaldehyde 9 in 81…
Number of citations: 1 pubs.acs.org
M Czub, K Durka, S Luliński, J Łosiewicz… - European Journal of …, 2017 - Wiley Online Library
… 3-Bromo-5-fluorobenzaldehyde (1b): This compound was obtained from 1,3-dibromo-5-fluorobenzene by using the procedure described for 1a. However, the reactions were performed …
H Chen, S Deng, Y Wang, N Albadari… - Journal of Medicinal …, 2019 - ACS Publications
We recently reported the crystal structure of tubulin in complex with a colchicine binding site inhibitor (CBSI), ABI-231, having 2-aryl-4-benzoyl-imidazole (ABI). Based on this and …
Number of citations: 39 pubs.acs.org
H Chen, S Deng, N Albadari, MK Yun… - Journal of medicinal …, 2021 - ACS Publications
We previously reported a potent tubulin inhibitor CH-2-77. In this study, we optimized the structure of CH-2-77 by blocking metabolically labile sites and synthesized a series of CH-2-77 …
Number of citations: 31 pubs.acs.org
S Luliński, J Smętek, K Durka… - European Journal of …, 2013 - Wiley Online Library
… Diisopropyl [2-Bromo-4-(dimethoxymethyl)-6-fluorophenyl]boronate (2g): 3-Bromo-5-fluorobenzaldehyde (30.5 g, 0.15 mol) was mixed with MeOH (50 mL) and HC(OMe) 3 (16 g, 0.15 …

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